

# An In-depth Technical Guide to (+)-Intermedine: A Pyrrolizidine Alkaloid of Toxicological Significance

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## Compound of Interest

Compound Name: (+)-Intermedine

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## Abstract

**(+)-Intermedine** is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family, such as comfrey (*Symphytum officinale*). [1] As a member of the retronecine-type monoester PAs, **(+)-Intermedine** is a significant phytotoxin known for its hepatotoxic, genotoxic, and potential carcinogenic effects. [2][3] This technical guide provides a comprehensive overview of **(+)-Intermedine**, detailing its chemical properties, biosynthesis, mechanisms of toxicity, and the analytical and experimental methodologies used in its study. The information presented herein is intended to serve as a critical resource for researchers in toxicology, pharmacology, and drug development investigating the impact of pyrrolizidine alkaloids on human and animal health.

## Introduction to (+)-Intermedine

Pyrrolizidine alkaloids are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores. [4] Human exposure typically occurs through the consumption of herbal medicines, teas, and contaminated food products like honey and grains. [2] PAs are notorious for causing hepatic sinusoidal obstruction syndrome (HSOS), a life-threatening condition characterized by the blockage of hepatic veins. [2]

**(+)-Intermedine**, a monoester PA, is structurally related to its epimer, lycopsamine, and they often coexist in the same plant.[5] While sometimes considered less toxic than its diester counterparts, studies have demonstrated that **(+)-Intermedine** exhibits significant dose-dependent cytotoxicity and plays a role in the overall toxicity of PA-containing preparations.[5] [6] Its toxic effects are not inherent to the molecule itself but arise from metabolic activation in the liver.[7]

## Chemical and Physical Properties

**(+)-Intermedine** is a carboxylic ester resulting from the condensation of the necine base retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid.[1]

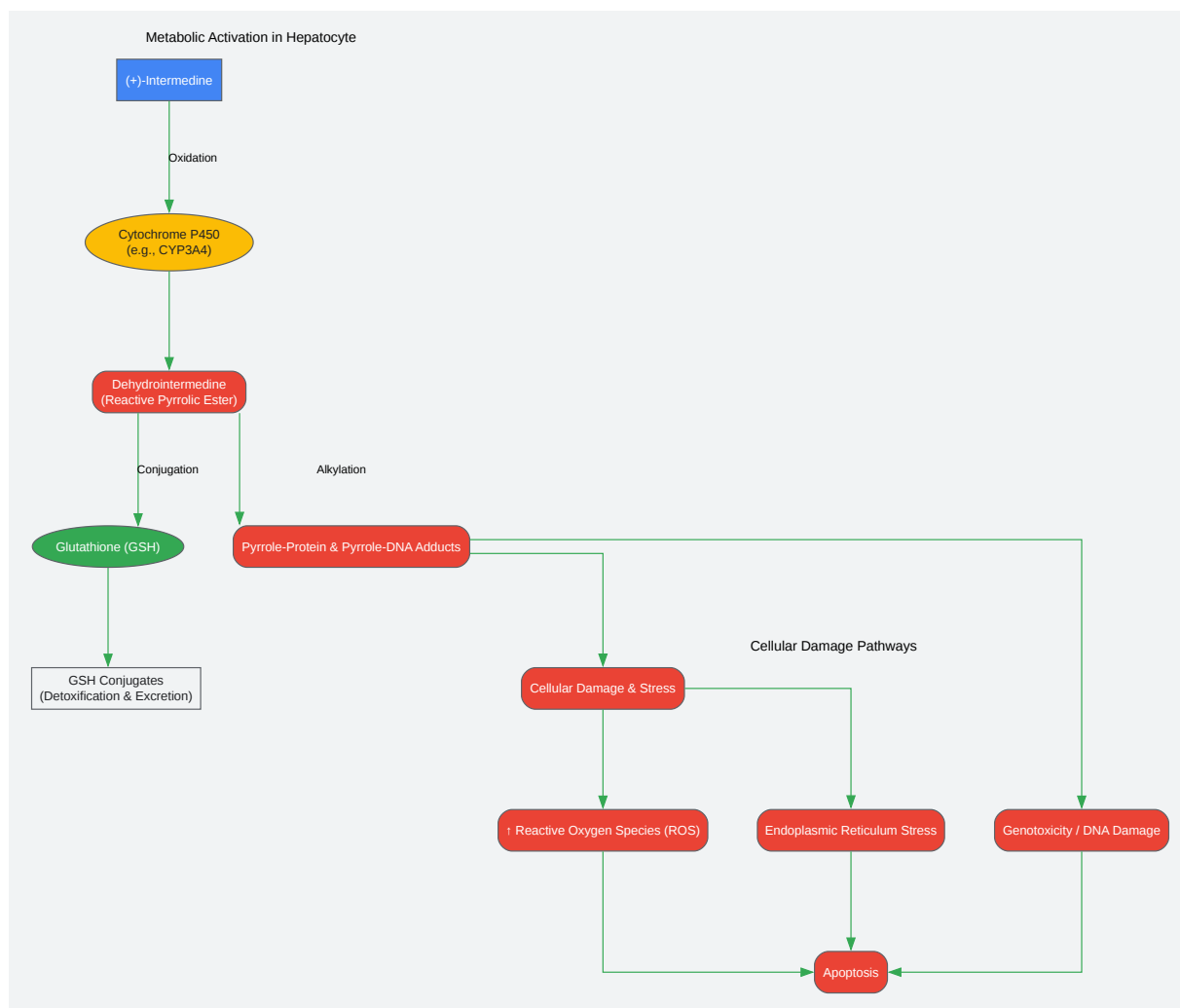
Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>5</sub>	[1]
Molecular Weight	299.36 g/mol	[1]
IUPAC Name	[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate	[1]
CAS Number	10285-06-0	[1]
Appearance	Not specified, typically isolated as a solid or oil	-

## Biosynthesis

The biosynthesis of lycopsamine-type PAs, including **(+)-Intermedine**, begins with the conversion of putrescine and spermidine into homospermidine.[8] This core pathway leads to the formation of the necine base, which is then esterified with necic acids. The key enzyme in this pathway, homospermidine synthase, has evolved independently in different plant lineages.[8] The subsequent steps involve structural modifications of the necine base and esterification to form the final PA structure.[8]

## Mechanism of Toxicity

The toxicity of **(+)-Intermedine** is contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, particularly the CYP3A subfamily.<sup>[7]</sup><sup>[9]</sup> This process converts the parent alkaloid into highly reactive pyrrolic esters, such as dehydrointermedine.<sup>[5]</sup> These electrophilic metabolites are responsible for the subsequent cellular damage.



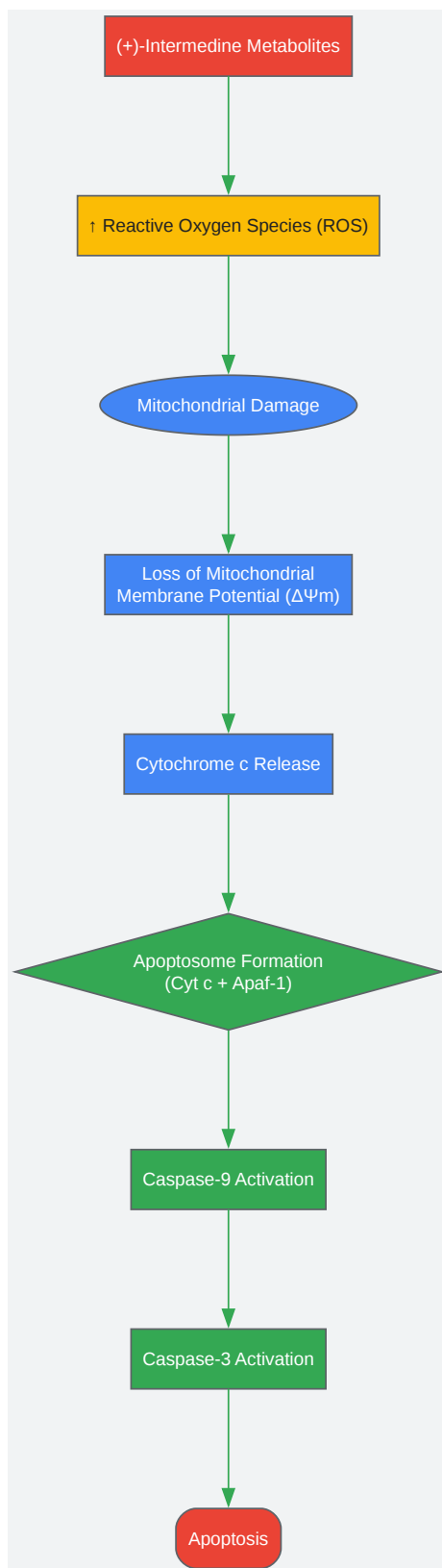
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Caption: Metabolic activation and cellular damage pathways of **(+)-Intermedine**.

## Hepatotoxicity: Mitochondria-Mediated Apoptosis

The primary mechanism of **(+)-Intermedine**-induced hepatotoxicity is the induction of mitochondria-mediated apoptosis.<sup>[6][10]</sup> Reactive metabolites cause cellular damage that triggers a cascade of events leading to programmed cell death.

- **Generation of Reactive Oxygen Species (ROS):** The formation of pyrrole-protein adducts and cellular stress leads to an overproduction of ROS.<sup>[6][11]</sup>
- **Mitochondrial Dysfunction:** Excessive ROS damages mitochondria, leading to a loss of the mitochondrial membrane potential (MMP).<sup>[6][10]</sup>
- **Cytochrome c Release:** The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.<sup>[6][10]</sup>
- **Caspase Activation:** Cytochrome c, along with Apaf-1, forms the apoptosome, which activates initiator caspase-9. Caspase-9 then activates executor caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.<sup>[12]</sup>



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Caption: Mitochondria-mediated apoptosis pathway induced by **(+)-Intermedine**.

## Endoplasmic Reticulum (ER) Stress

In addition to mitochondrial pathways, PAs, including the combination of intermedine and lycopsamine, can induce hepatotoxicity through endoplasmic reticulum (ER) stress.[5] The accumulation of unfolded or misfolded proteins due to adduct formation triggers the unfolded protein response (UPR).[13] Chronic or severe ER stress can activate pro-apoptotic pathways, such as the PERK/eIF2 $\alpha$ /ATF4/CHOP pathway, contributing to cell death.[1][5]

## Genotoxicity

The reactive pyrrolic metabolites of **(+)-Intermedine** are genotoxic.[3] They can covalently bind to DNA, forming pyrrole-DNA adducts.[3][7] This interaction can lead to DNA cross-linking, DNA breaks, chromosomal aberrations, and gene mutations, which are the underlying mechanisms for the carcinogenicity of PAs.[3][14] The signature mutation type for PAs is often a G:C to T:A transversion.[3]

## Quantitative Toxicological Data

The following table summarizes the available in vitro cytotoxicity data for **(+)-Intermedine** and related PAs. Data for in vivo acute toxicity (LD<sub>50</sub>) of **(+)-Intermedine** specifically is not readily available in the cited literature; however, related PAs demonstrate significant toxicity in animal models.

Compound	Cell Line	Assay	Endpoint	Value (μM)	Source
(+)- Intermedine	Primary Mouse Hepatocytes	CCK-8	IC <sub>50</sub>	165.13	<a href="#">[15]</a>
Human Hepatocytes (HepD)	CCK-8	IC <sub>50</sub>	239.39	<a href="#">[15]</a>	
Mouse Hepatoma (H <sub>22</sub> )	CCK-8	IC <sub>50</sub>	161.82	<a href="#">[15]</a>	
Human Hepatocellular Carcinoma (HepG2)	CCK-8	IC <sub>50</sub>	189.11	<a href="#">[15]</a>	
Lycopsamine	Human Hepatocytes (HepD)	CCK-8	IC <sub>50</sub>	164.06	<a href="#">[15]</a>
Retrorsine	Human Hepatocytes (HepD)	CCK-8	IC <sub>50</sub>	126.55	<a href="#">[15]</a>
Senecionine	Human Hepatocytes (HepD)	CCK-8	IC <sub>50</sub>	173.71	<a href="#">[15]</a>
Intermedine N-oxide	Human Hepatocytes (HepD)	CCK-8	IC <sub>50</sub>	257.98	<a href="#">[15]</a>

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

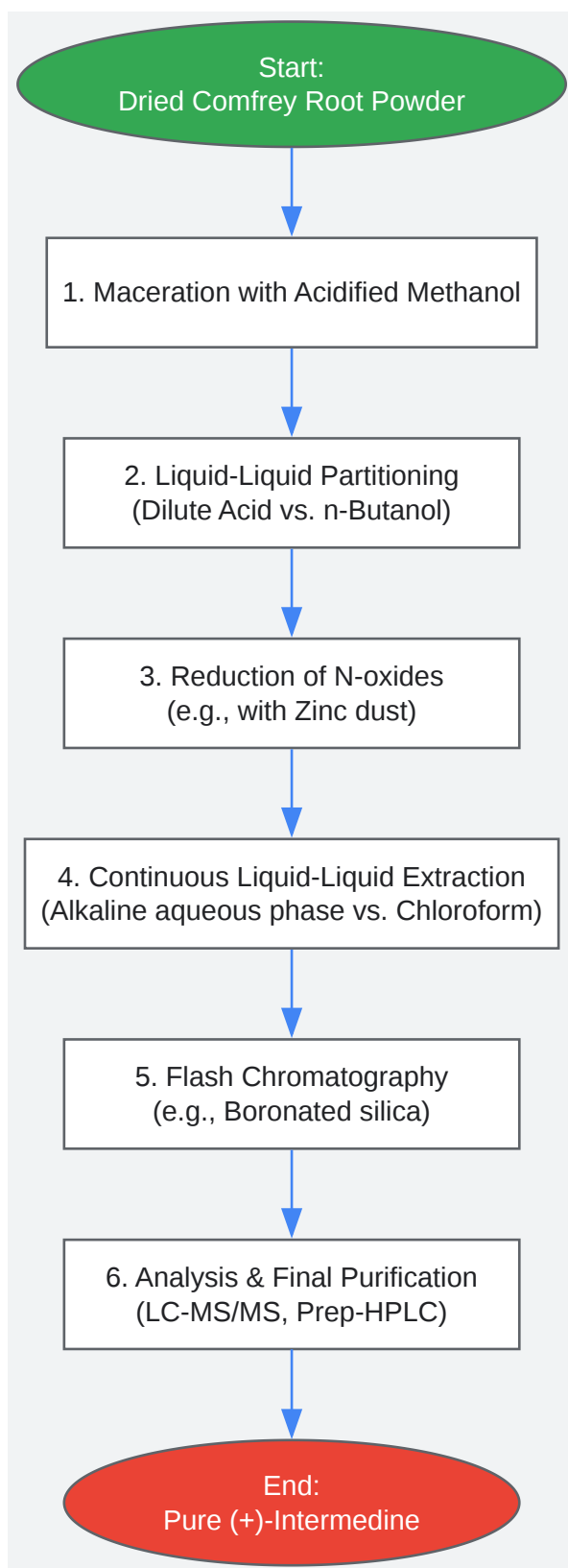
## Experimental Protocols



This section provides detailed methodologies for key experiments used to characterize the toxicity of **(+)-Intermedine**.

## Extraction and Isolation from Plant Material

This protocol is a generalized procedure for extracting PAs like **(+)-Intermedine** from comfrey root.



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Caption: General workflow for the extraction and isolation of **(+)-Intermedine**.

- **Extraction:** Dried and powdered plant material (e.g., comfrey root) is extracted with an acidified solvent, such as 50% methanol acidified with citric acid, to ensure the extraction of both free base PAs and their N-oxides.[16]
- **Enrichment:** The crude extract is subjected to liquid-liquid partitioning. An initial partition between dilute aqueous acid and a non-polar solvent like n-butanol enriches the alkaloids in the aqueous phase.[16]
- **Reduction of N-oxides:** PA N-oxides are often more abundant than their free base counterparts. To analyze total PAs, the N-oxides in the enriched extract are reduced to their tertiary amine forms using a reducing agent like zinc dust in an acidic solution.[16]
- **Purification:** The solution is made alkaline (pH 9-10) with ammonia, and the free base PAs are extracted into an organic solvent such as chloroform.[16]
- **Chromatography:** The resulting alkaloid-rich fraction is further purified using techniques like flash chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate pure **(+)-Intermedine**. [17]
- **Identification:** The identity and purity of the isolated compound are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[17]

## In Vitro Cytotoxicity Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability. [18][19]

- **Cell Seeding:** Plate hepatocytes (e.g., HepD, HepG2) in a 96-well plate at a density of approximately 5,000 cells/well in 100  $\mu$ L of culture medium. Incubate for 24 hours (37°C, 5% CO<sub>2</sub>) to allow for cell attachment.[19]
- **Treatment:** Prepare various concentrations of **(+)-Intermedine** (e.g., 0, 20, 50, 75, and 100  $\mu$ g/mL) in the appropriate culture medium.[15] Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **(+)-Intermedine**.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48 hours).[19]

- Reagent Addition: Add 10  $\mu$ L of CCK-8 solution to each well.[\[19\]](#)
- Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 reagent in the kit to a yellow-colored formazan product.
- Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[\[18\]](#)
- Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.

## Apoptosis Detection (Annexin V-FITC/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[\[20\]](#)

- Cell Culture and Treatment: Seed cells (e.g.,  $1 \times 10^6$  cells in a T25 flask) and treat with desired concentrations of **(+)-Intermedine** (e.g., 0, 20, 50  $\mu$ g/mL) for 24 hours.[\[15\]](#)[\[20\]](#)
- Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining: Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) staining solution.[\[21\]](#)
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[22\]](#)
- Analysis: Add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## Intracellular ROS Measurement (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[11][23]

- **Cell Culture and Treatment:** Seed cells in a suitable format (e.g., 24-well plate). Treat cells with various concentrations of **(+)-Intermedine** for the desired time.[23]
- **Probe Loading:** Prepare a working solution of DCFH-DA (e.g., 10-25  $\mu$ M) in serum-free medium immediately before use. Remove the treatment medium, wash the cells once with medium, and then add the DCFH-DA working solution.[23][24]
- **Incubation:** Incubate the cells for 30-45 minutes at 37°C in the dark. During this time, cellular esterases cleave the diacetate group, trapping the probe inside the cell.[23][25]
- **Washing:** Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.
- **Measurement:** Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). ROS within the cells oxidize the non-fluorescent DCFH to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.[23][26]

## Conclusion and Future Perspectives

**(+)-Intermedine** is a pyrrolizidine alkaloid of significant toxicological concern due to its widespread occurrence and proven hepatotoxicity and genotoxicity. Its mechanism of action, centered on metabolic activation to reactive pyrrolic esters, leads to a cascade of cellular damage, primarily through mitochondria-mediated apoptosis and ER stress. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for the continued investigation of this and other PAs.

Future research should focus on elucidating the specific human CYP isozymes involved in **(+)-Intermedine** metabolism, quantifying its in vivo toxicokinetics and bioavailability, and further exploring the complex interplay between different cell death pathways. A deeper understanding of these mechanisms is crucial for developing accurate risk assessments for human exposure and for exploring potential therapeutic strategies to mitigate PA-induced liver injury.

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